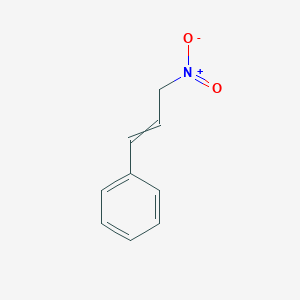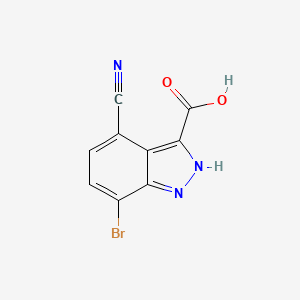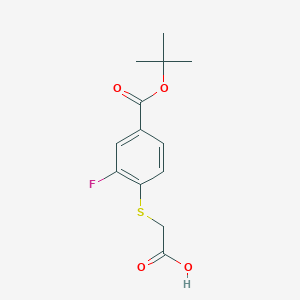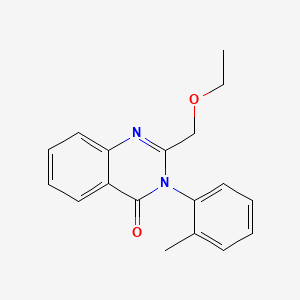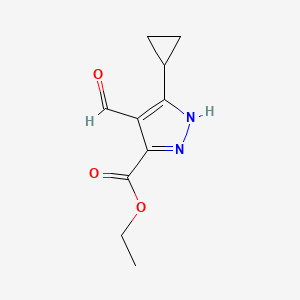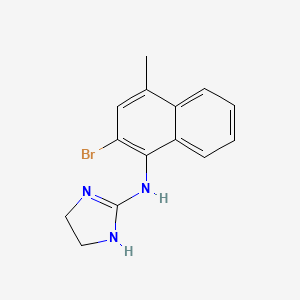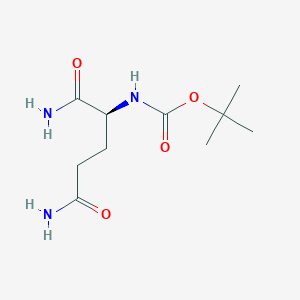
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a tosyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine typically involves the reaction of 4-chlorobenzylamine with phenylacetaldehyde in the presence of a tosylating agent such as p-toluenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base like triethylamine or sodium hydroxide, to facilitate the formation of the aziridine ring. The reaction mixture is usually heated to promote the cyclization process, and the product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines, thioethers, and ethers, respectively.
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and methanol are commonly used under mild conditions.
Oxidation: m-CPBA is used in an organic solvent like dichloromethane at low temperatures.
Reduction: Hydrogen gas in the presence of Pd/C catalyst under atmospheric pressure.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thioethers, and ethers.
Oxidation: Aziridine N-oxides.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, the compound may interact with cellular nucleophiles, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)-3-phenyl-1-tosylaziridine
- 2-(4-Methylphenyl)-3-phenyl-1-tosylaziridine
- 2-(4-Fluorophenyl)-3-phenyl-1-tosylaziridine
Uniqueness
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness affects its reactivity and the types of reactions it undergoes compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
861437-23-2 |
|---|---|
Molekularformel |
C21H18ClNO2S |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C21H18ClNO2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)21(23)17-9-11-18(22)12-10-17/h2-14,20-21H,1H3 |
InChI-Schlüssel |
SGHZDLDZDFOLMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)


